In Vivo Anti-Tumor Efficacy: Fucosterol vs. β-Sitosterol in H22 Tumor-Bearing Mice
In a comparative in vivo study, Fucosterol demonstrated a superior anti-tumor effect compared to β-sitosterol in H22 tumor-bearing mice. The study directly compared the tumor inhibition rates of four steroids, providing a clear quantitative differentiation [1].
| Evidence Dimension | Tumor Inhibition Rate |
|---|---|
| Target Compound Data | 72.65% |
| Comparator Or Baseline | β-sitosterol: 56.41% (Ergosterol: 63.25%; Cholesterol: 61.54%) |
| Quantified Difference | Fucosterol exhibits a 16.24 percentage-point higher tumor inhibition rate than β-sitosterol. |
| Conditions | H22 tumor-bearing mouse model; dosing and treatment regimen as described in Huo et al., 2024. |
Why This Matters
For researchers in oncology, this significant difference in in vivo efficacy makes Fucosterol (Standard) a more relevant and potent compound for investigating anti-tumor mechanisms and pre-clinical development compared to β-sitosterol.
- [1] Huo, H., Wang, X., Che, H., Huang, L., & Li, C. (2024). Comparative study on the anti-tumor effect of steroids derived from different organisms in H22 tumor-bearing mice and analysis of their mechanisms. European Journal of Pharmacology, 963, 176269. View Source
